LY518674

Catalog No.
S534105
CAS No.
425671-29-0
M.F
C23H27N3O4
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY518674

CAS Number

425671-29-0

Product Name

LY518674

IUPAC Name

2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29)

InChI Key

PNHFDVSKDSLUFH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LY518674; LY-518674; LY 518674.

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)N=C(N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O

The exact mass of the compound 2-Methyl-2-[4-[3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid is 409.2002 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY518674 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism. [1] As a research tool, it is used to investigate the specific role of PPARα activation in processes such as fatty acid oxidation, triglyceride clearance, and the expression of apolipoproteins like apoA-I, which is central to high-density lipoprotein (HDL) cholesterol dynamics. Unlike older, broader-acting fibrate drugs, LY518674 was developed for higher potency and selectivity, enabling more precise interrogation of the PPARα pathway in models of dyslipidemia and atherosclerosis. [2]

Standard fibrates, such as fenofibrate, are not direct substitutes for LY518674 in research applications requiring precise pathway modulation. Fibrates are typically weaker and less selective agonists, exhibiting activity at other PPAR subtypes (γ and δ), which can introduce confounding variables and off-target effects. For example, unintended PPARγ activation can influence adipogenesis and glucose metabolism, complicating the interpretation of results intended to be specific to PPARα-mediated lipid regulation. The significantly higher potency of LY518674 also means that it engages the target receptor more efficiently, making it a more reliable tool for ensuring maximal and specific pathway activation in experimental models. [1]

Exceptional Potency and PPAR Subtype Selectivity Over Fenofibrate

LY518674 demonstrates significantly higher potency and selectivity for PPARα compared to the widely used fibrate, fenofibrate. One study reports that LY518674 is approximately 3,000 times more potent and 300 times more selective for PPARα over PPARγ than fenofibrate. [1] This high degree of selectivity is critical for isolating the effects of PPARα activation. The active metabolite of fenofibrate, fenofibric acid, shows potent agonism across multiple subtypes (EC50s of 22.4 µM for PPARα, 1.47 µM for PPARγ, and 1.06 µM for PPARδ), confirming its broader activity profile which can confound experimental results.

Evidence DimensionPPARα vs. PPARγ Selectivity Ratio
Target Compound Data~300-fold more selective for PPARα over PPARγ
Comparator Or BaselineFenofibrate (baseline)
Quantified Difference300x greater selectivity
ConditionsIn vitro receptor activation assays.

This ensures that observed biological effects are attributable specifically to PPARα activation, not confounding off-target activation of PPARγ or PPARδ.

Marked In Vivo Efficacy: Over 200% Increase in HDL-Cholesterol

In a key preclinical model, LY518674 demonstrated a superior effect on a primary biomarker of reverse cholesterol transport compared to the typical outcomes of older fibrates. In human apolipoprotein A-1 (apoA-1) transgenic mice, administration of LY518674 at its optimal dose resulted in a 208 ± 15% elevation in serum high-density lipoprotein-cholesterol (HDL-c). [1] The study notes this is a "much greater increase... than the known fibrate drugs." Standard fibrates typically produce HDL-C increases in the range of 9-18% in clinical and preclinical settings. [2]

Evidence DimensionPercent Increase in Serum HDL-c
Target Compound Data208 ± 15%
Comparator Or BaselineTypical fibrate drugs (~9-18% increase)
Quantified Difference>10-fold greater HDL-c elevation vs. typical fibrate performance
ConditionsIn vivo study in human apoA-1 transgenic mice.

For studies requiring a strong and robust in vivo response in HDL modulation, LY518674 provides a maximal effect that may not be achievable with standard fibrates.

Superior DMSO Solubility for Simplified Stock Preparation and Dosing

LY518674 exhibits excellent solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing high-concentration stock solutions for both in vitro and in vivo research. Technical datasheets report its solubility in DMSO as 250 mg/mL. This is substantially higher than that of fenofibrate, which is reported to have a DMSO solubility of only 15 mg/mL. This difference significantly simplifies the preparation of concentrated stocks, reducing solvent volume and facilitating a wider range of dosing protocols without precipitation issues.

Evidence DimensionSolubility in DMSO
Target Compound Data250 mg/mL
Comparator Or BaselineFenofibrate (15 mg/mL)
Quantified Difference16.7-fold higher solubility
ConditionsStandard laboratory conditions for dissolving in DMSO.

Higher solubility streamlines experimental workflows, minimizes the amount of solvent required for in vivo administration, and reduces the risk of compound precipitation in high-concentration assays.

Isolating PPARα-Specific Gene Regulation and Pathways

When the research goal is to identify genes or signaling pathways regulated exclusively by PPARα without the confounding influence of PPARγ or PPARδ, the high selectivity of LY518674 is essential. Its use ensures that downstream changes in transcriptomics or proteomics are directly linked to the target, a level of certainty not possible with less selective fibrates. [1]

In Vivo Studies Requiring Maximal HDL-C Elevation

For preclinical studies designed to investigate the physiological consequences of a maximal, pharmacologically-induced increase in HDL-c and apoA-I synthesis, LY518674 is the appropriate choice. Its demonstrated ability to produce a >200% increase in HDL-c provides a powerful model for exploring the upper limits of this therapeutic mechanism. [2]

High-Throughput or High-Concentration Screening Protocols

In screening assays or dose-response studies that require high compound concentrations, the superior DMSO solubility of LY518674 simplifies plate preparation and prevents compound precipitation. This is critical for maintaining assay integrity and ensuring accurate, reproducible results, especially in automated workflows.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

409.20015635 Da

Monoisotopic Mass

409.20015635 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U8I57RC739

Dates

Last modified: 07-15-2023
1: Khera AV, Millar JS, Ruotolo G, Wang MD, Rader DJ. Potent peroxisome proliferator-activated receptor-α agonist treatment increases cholesterol efflux capacity in humans with the metabolic syndrome. Eur Heart J. 2015 Nov 14;36(43):3020-2. doi: 10.1093/eurheartj/ehv291. Epub 2015 Jun 25. PubMed PMID: 26112886; PubMed Central PMCID: PMC4644252.
2: Bravo Y, Baccei CS, Broadhead A, Bundey R, Chen A, Clark R, Correa L, Jacintho JD, Lorrain DS, Messmer D, Stebbins K, Prasit P, Stock N. Identification of the first potent, selective and bioavailable PPARα antagonist. Bioorg Med Chem Lett. 2014 May 15;24(10):2267-72. doi: 10.1016/j.bmcl.2014.03.090. Epub 2014 Apr 4. PubMed PMID: 24745969.
3: Shah A, Rader DJ, Millar JS. The effect of PPAR-alpha agonism on apolipoprotein metabolism in humans. Atherosclerosis. 2010 May;210(1):35-40. doi: 10.1016/j.atherosclerosis.2009.11.010. Epub 2009 Dec 14. Review. PubMed PMID: 20005515.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Mar;31(2):107-46. PubMed PMID: 19455266.
5: Mahdavi H, Kim JB, Safarpour S, Tien DA, Navab M. Dyslipidemia and cardiovascular diseases. Curr Opin Lipidol. 2009 Apr;20(2):157-8. doi: 10.1097/MOL.0b013e32832956ed. PubMed PMID: 19276898.
6: Ogata M, Tsujita M, Hossain MA, Akita N, Gonzalez FJ, Staels B, Suzuki S, Fukutomi T, Kimura G, Yokoyama S. On the mechanism for PPAR agonists to enhance ABCA1 gene expression. Atherosclerosis. 2009 Aug;205(2):413-9. doi: 10.1016/j.atherosclerosis.2009.01.008. Epub 2009 Jan 19. PubMed PMID: 19201410; PubMed Central PMCID: PMC2790138.
7: Millar JS, Duffy D, Gadi R, Bloedon LT, Dunbar RL, Wolfe ML, Movva R, Shah A, Fuki IV, McCoy M, Harris CJ, Wang MD, Howey DC, Rader DJ. Potent and selective PPAR-alpha agonist LY518674 upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome. Arterioscler Thromb Vasc Biol. 2009 Jan;29(1):140-6. doi: 10.1161/ATVBAHA.108.171223. Epub 2008 Nov 6. PubMed PMID: 18988892; PubMed Central PMCID: PMC2746746.
8: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Jun;30(5):383-408. PubMed PMID: 18806898.
9: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Apr;30(3):231-51. PubMed PMID: 18597009.
10: Hossain MA, Tsujita M, Gonzalez FJ, Yokoyama S. Effects of fibrate drugs on expression of ABCA1 and HDL biogenesis in hepatocytes. J Cardiovasc Pharmacol. 2008 Mar;51(3):258-66. doi: 10.1097/FJC.0b013e3181624b22. PubMed PMID: 18356690.
11: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Nov;29(9):625-55. PubMed PMID: 18193114.
12: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jul-Aug;29(6):427-37. PubMed PMID: 17922073.
13: Nissen SE, Nicholls SJ, Wolski K, Howey DC, McErlean E, Wang MD, Gomez EV, Russo JM. Effects of a potent and selective PPAR-alpha agonist in patients with atherogenic dyslipidemia or hypercholesterolemia: two randomized controlled trials. JAMA. 2007 Mar 28;297(12):1362-73. Epub 2007 Mar 25. PubMed PMID: 17384435.
14: Singh JP, Kauffman R, Bensch W, Wang G, McClelland P, Bean J, Montrose C, Mantlo N, Wagle A. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]prop yl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Mol Pharmacol. 2005 Sep;68(3):763-8. Epub 2005 Jun 2. PubMed PMID: 15933217.
15: Xu Y, Mayhugh D, Saeed A, Wang X, Thompson RC, Dominianni SJ, Kauffman RF, Singh J, Bean JS, Bensch WR, Barr RJ, Osborne J, Montrose-Rafizadeh C, Zink RW, Yumibe NP, Huang N, Luffer-Atlas D, Rungta D, Maise DE, Mantlo NB. Design and synthesis of a potent and selective triazolone-based peroxisome proliferator-activated receptor alpha agonist. J Med Chem. 2003 Nov 20;46(24):5121-4. PubMed PMID: 14613314.

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